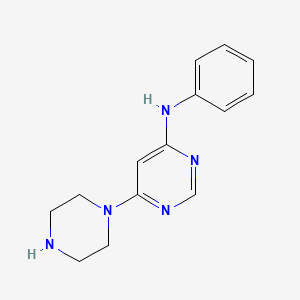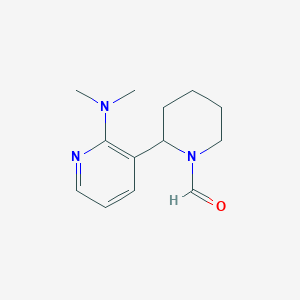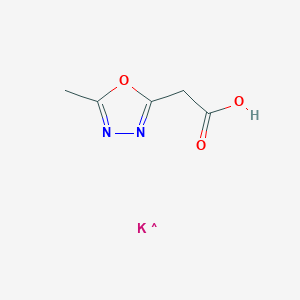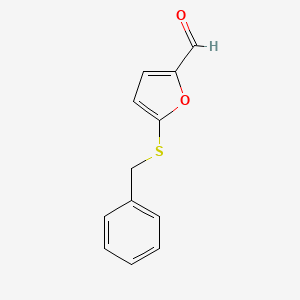
3-((Hydroxymethyl)hydrophosphoryl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Hydroxymethyl)hydrophosphoryl)propanoic acid is an organic compound with the molecular formula C₄H₉O₄P and a molecular weight of 152.09 g/mol . This compound is characterized by the presence of a hydroxymethyl group and a hydrophosphoryl group attached to a propanoic acid backbone. It is primarily used for research purposes and has various applications in chemistry and related fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-((Hydroxymethyl)hydrophosphoryl)propanoic acid typically involves the reaction of phenylphosphonous dichloride with phenylphosphinic acid to form a hydrophosphoryl compound. This intermediate is then reacted with acryloyl chloride to produce 3-(chlorophenylphosphinyl)-propionyl chloride. The final step involves hydrolyzing this intermediate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process is optimized for high yields and good color through low-temperature reactions. Additionally, the remainder of the acryloyl chloride after the addition reaction can be collected and recycled, making the method economically favorable .
Análisis De Reacciones Químicas
Types of Reactions
3-((Hydroxymethyl)hydrophosphoryl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The hydroxymethyl and hydrophosphoryl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acids, while reduction reactions may produce phosphines .
Aplicaciones Científicas De Investigación
3-((Hydroxymethyl)hydrophosphoryl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of flame retardants and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-((Hydroxymethyl)hydrophosphoryl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and function. It may also participate in metabolic pathways, contributing to the synthesis or degradation of other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylolpropionic acid: Similar in structure but with two hydroxymethyl groups instead of one.
3-Methylphosphinicopropionic acid: Another related compound with a methyl group instead of a hydroxymethyl group.
Uniqueness
3-((Hydroxymethyl)hydrophosphoryl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain research and industrial applications .
Propiedades
Fórmula molecular |
C4H8O4P+ |
|---|---|
Peso molecular |
151.08 g/mol |
Nombre IUPAC |
2-carboxyethyl-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C4H7O4P/c5-3-9(8)2-1-4(6)7/h5H,1-3H2/p+1 |
Clave InChI |
SFNASUBJQLSUCU-UHFFFAOYSA-O |
SMILES canónico |
C(C[P+](=O)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)
![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)

